CAS number and structural data for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
CAS number and structural data for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Introduction
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a specialized organic compound that has garnered interest within the fields of medicinal chemistry and materials science. As a member of the arylboronic acid family, its principal utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reactivity allows for the precise formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.
The structural architecture of this molecule is noteworthy. It combines a boronic acid functional group, essential for the cross-coupling chemistry, with a sulfonamide-substituted phenyl ring. The sulfonamide moiety, specifically the pyrrolidin-1-ylsulfonyl group, can modulate the electronic properties of the phenyl ring and offer additional vectors for hydrogen bonding or other non-covalent interactions. This feature is particularly valuable in drug discovery, where such interactions are critical for molecular recognition at biological targets.[3][4] The additional methyl group provides another point of substitution that can influence steric and electronic properties. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, key reactions, and its applications, particularly in the development of kinase inhibitors.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical compound is the foundation of any research endeavor. The following tables summarize the key identifiers and physicochemical properties for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.
Nomenclature and Identifiers
| Identifier | Value | Source |
| Chemical Name | (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | - |
| CAS Number | 1704068-81-4 | [5][6] |
| Molecular Formula | C₁₁H₁₆BNO₄S | Calculated |
| Molecular Weight | 269.12 g/mol | Calculated |
Structural Representation and Data
| Identifier | Value |
| Canonical SMILES | CC1=CC(=C(C=C1)B(O)O)S(=O)(=O)N2CCCC2 |
| InChI | InChI=1S/C11H16BNO4S/c1-8-5-6-9(10(7-8)12(14)15)18(16,17)13-3-2-4-13/h5-7,14-15H,2-4H2,1H3 |
| InChIKey | YHQRMFEGSXGZJI-UHFFFAOYSA-N |
Note: SMILES, InChI, and InChIKey were generated based on the known structure as no direct database entry containing all three was found in the initial search.
Physical Properties
| Property | Value | Notes |
| Physical State | Solid | Typically a crystalline or amorphous powder at room temperature.[7] |
| Storage | 2-8°C, under inert atmosphere | Arylboronic acids can be sensitive to air and moisture.[8][9] |
Synthesis and Characterization
Proposed Retrosynthetic Analysis
The logical disconnection for this molecule points to a halogenated precursor, specifically 1-bromo-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzene. This precursor can be accessed from commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Synthesis
This protocol describes a plausible multi-step synthesis. CAUTION: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Chlorosulfonation of 4-Bromotoluene
-
In a round-bottom flask equipped with a magnetic stirrer and a gas outlet to a scrubber, cool chlorosulfonic acid (5.0 equiv.) to 0°C in an ice bath.
-
Slowly add 4-bromotoluene (1.0 equiv.) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting white precipitate (5-bromo-2-methylbenzene-1-sulfonyl chloride) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Sulfonamide Formation
-
Dissolve the dried 5-bromo-2-methylbenzene-1-sulfonyl chloride (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C and add triethylamine (2.2 equiv.).
-
Add pyrrolidine (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-bromo-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzene. Purify by column chromatography if necessary.
Step 3: Borylation via Lithium-Halogen Exchange
-
Dissolve the aryl bromide from Step 2 (1.0 equiv.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., typically 1.6M or 2.5M in hexanes) dropwise. Stir at -78°C for 1 hour to ensure complete lithium-halogen exchange.[10]
-
Add triisopropyl borate (1.2 equiv.) dropwise, maintaining the temperature at -78°C.
-
After addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2M HCl and stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or trituration from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of aromatic and aliphatic protons, while ¹³C NMR would verify the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Reactivity and Applications in Drug Discovery
The utility of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid stems from the versatile reactivity of the boronic acid moiety.
Suzuki-Miyaura Cross-Coupling
The cornerstone application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a C-C bond between the arylboronic acid and an aryl or vinyl halide/triflate. This reaction is a workhorse in pharmaceutical development due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of coupling partners.[2]
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes whose dysregulation is a known cause of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of modern drug discovery.[3] Many potent kinase inhibitors feature a biaryl or heteroaryl-aryl scaffold.
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid serves as a key building block for synthesizing molecules containing a substituted phenyl ring. For example, it can be coupled with a halogenated heterocyclic core (like a pyrimidine, quinazoline, or pyrazole) to rapidly generate a library of potential inhibitors for structure-activity relationship (SAR) studies.[11] The sulfonamide group can act as a hydrogen bond acceptor, while the methyl group can probe steric pockets within the kinase active site, making this a strategically valuable reagent.
Safety, Handling, and Storage
As with all laboratory chemicals, (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid should be handled with care.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended.[8] Boronic acids can be hygroscopic and may undergo dehydration to form boroxines.
-
Toxicity: While specific toxicity data for this compound is not available, arylboronic acids are generally considered irritants and may be harmful if swallowed or inhaled.[8] Some boronic acids have been reported to act as chemical mutagens.[12] All necessary precautions should be taken to avoid exposure.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its primary role as a partner in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. The unique combination of a reactive boronic acid, a hydrogen-bonding sulfonamide, and a space-filling methyl group makes it an attractive tool for drug discovery professionals, particularly those engaged in the design of kinase inhibitors and other targeted therapeutics. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the research laboratory.
References
-
ACS Publications. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available from: [Link]
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ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Available from: [Link]
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ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Available from: [Link]
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PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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Sciencemadness.org. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Available from: [Link]
- Google Patents. (1999). Process for preparing substituted phenyl boronic acids.
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RSC Publishing. (n.d.). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Available from: [Link]
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Tokyo University of Science. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Available from: [Link]
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Aaron Chemicals LLC. (2024). Safety Data Sheet - (3-Acetyl-2-fluorophenyl)boronic acid. Available from: [Link]
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ChemWhat. (n.d.). 4-(1-PYRROLIDINYLSULFONYL)PHENYLBORONIC ACID CAS#: 486422-57-5. Available from: [Link]
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MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available from: [Link]
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MDPI. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available from: [Link]
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